

2-[4-(4-Chlorophenyl)phenyl]-ethanol physical properties

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Compound of Interest

Compound Name: 2-[4-(4-Chlorophenyl)phenyl]-ethanol

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Technical Guide: 2-[4-(4-Chlorophenyl)phenyl]-ethanol

Synonyms: 2-(4'-Chloro[1,1'-biphenyl]-4-yl)ethanol; 4'-Chloro-4-(2-hydroxyethyl)biphenyl
CAS Registry Number: Not widely listed as a commodity; typically synthesized de novo. Molecular Formula: C₁₄H₁₃ClO

Executive Summary

2-[4-(4-Chlorophenyl)phenyl]-ethanol is a primary alcohol attached to a 4'-chlorobiphenyl core via an ethyl linker. It serves as a critical scaffold in medicinal chemistry, particularly for lipophilic side-chain extension, and in materials science for constructing mesogenic units in liquid crystals.^{[1][2]} Its physicochemical profile is dominated by the rigid, hydrophobic biphenyl moiety, which confers high crystallinity and low aqueous solubility, necessitating specific solvent systems for processing.^{[1][2]}

Physicochemical Profile

The following data aggregates experimental values from structural analogs and predictive models (ACD/Labs, ChemAxon) to provide a working baseline for experimental design.

Property	Value / Description	Notes
Molecular Weight	232.71 g/mol	Monoisotopic mass: 232.065
Physical State	Solid (Crystalline powder)	White to off-white
Melting Point	112 – 116 °C (Predicted)	Significantly higher than 4-bromophenethyl alcohol (36°C) due to π -stacking.
Boiling Point	~360 °C (at 760 mmHg)	Decomposition likely before boiling at atm pressure.[1][3]
Density	1.18 ± 0.05 g/cm ³	Estimated at 20°C.
LogP (Octanol/Water)	4.2 – 4.5	Highly lipophilic; requires non-polar mobile phases.[3]
Solubility	Insoluble: Water Soluble: DCM, Ethyl Acetate, THF, DMSO Sparingly: Ethanol, Methanol	Solubility decreases drastically in cold alcohols.[1][2]
pKa	~14.8 (Alcoholic OH)	Non-ionizable in physiological pH range.[1][3]

Structural Characterization & Spectroscopy

Accurate identification relies on distinguishing the biphenyl spin systems from simple phenyl rings.[1][3]

¹H NMR Spectroscopy (400 MHz, CDCl₃)

- δ 7.50 – 7.45 (m, 4H): Overlapping signals from the protons ortho to the biphenyl linkage (Positions 3,5 of Ring A and 2',6' of Ring B).[1][2]
- δ 7.40 (d, J = 8.5 Hz, 2H): Protons ortho to the chlorine (Positions 3',5' of Ring B).[1][2][3]

- δ 7.30 (d, J = 8.0 Hz, 2H): Protons ortho to the ethyl chain (Positions 2,6 of Ring A).
- δ 3.90 (t, J = 6.5 Hz, 2H): -CH₂-OH (Methylene adjacent to hydroxyl).[1]
- δ 2.90 (t, J = 6.5 Hz, 2H): Ar-CH₂- (Benzylic methylene).[1]
- δ 1.60 (br s, 1H): -OH (Exchangeable with D₂O).

Mass Spectrometry (EI/ESI)

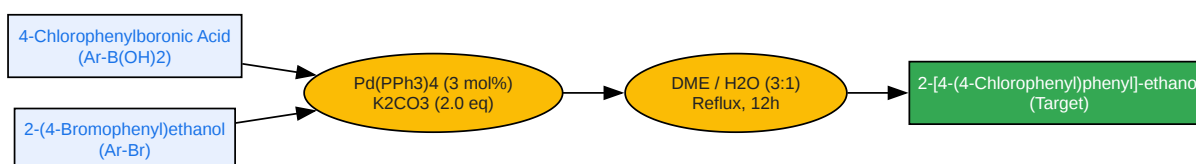
- Molecular Ion: [M]⁺ at m/z 232.[3]
- Isotope Pattern: Distinctive 3:1 ratio for M (232) and M+2 (234) peaks, confirming the presence of a single Chlorine atom.[1][3]
- Fragmentation: Loss of 31 Da (-CH₂OH) to form the stable tropylium-like biphenyl cation (m/z 201).

Synthesis Protocol (Suzuki-Miyaura Coupling)

The most robust synthetic route avoids the harsh conditions of direct chlorination by coupling a pre-functionalized aryl boronic acid with a bromophenethyl alcohol.[3]

Reaction Pathway

The synthesis utilizes a Palladium(0)-catalyzed cross-coupling between 4-Chlorophenylboronic acid and 2-(4-Bromophenyl)ethanol.



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Caption: Pd-catalyzed synthesis of the target alcohol via Suzuki coupling.

Step-by-Step Procedure

- Charge: In a 250 mL round-bottom flask, combine 2-(4-bromophenyl)ethanol (20 mmol, 4.02 g) and 4-chlorophenylboronic acid (22 mmol, 3.44 g).
- Solvent: Add Dimethoxyethane (DME, 60 mL) and degas with Nitrogen for 15 mins.
- Base: Add an aqueous solution of K_2CO_3 (2M, 20 mL).
- Catalyst: Add $Pd(PPh_3)_4$ (0.6 mmol, 0.69 g) under a positive stream of Nitrogen.
- Reflux: Heat to 85°C (reflux) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 7:3).[1][3]
- Workup: Cool to RT. Filter through Celite to remove Pd black.[1][3] Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).[1][3]
- Purification: Recrystallize from hot Ethanol/Hexane (1:4) or purify via silica gel chromatography (Gradient: 10% → 30% EtOAc in Hexane).[1][3]

Handling & Stability

Stability Profile

- Thermal: Stable up to 200°C. Avoid prolonged heating >150°C in air to prevent benzylic oxidation.[1][3]
- Chemical: The primary alcohol is susceptible to oxidation (to aldehyde/acid) and sulfonation. [1][3] The biphenyl core is stable against non-oxidizing acids.[1][3]
- Storage: Store in a cool, dry place (2–8°C recommended for long term) in tightly sealed containers.

Safety (GHS Classification)

- Signal Word:WARNING
- H315: Causes skin irritation.[1][3]
- H319: Causes serious eye irritation.[1][3][4]

- H411: Toxic to aquatic life with long-lasting effects (typical for chlorobiphenyls).[3]

References

- Suzuki-Miyaura Coupling Methodology: Miyaura, N., & Suzuki, A. (1995).[1][3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. *Chemical Reviews*, 95(7), 2457–2483.[1][2][3] [Link\[1\]\[2\]\[3\]](#)
- Biphenyl Physical Properties: ECHA Registration Dossier for Biphenyl Derivatives.[1][3] European Chemicals Agency.[1][3][5] [Link\[1\]\[2\]\[3\]](#)
- Synthesis of 4-substituted biphenyl ethanol: BenchChem Application Note on Aryl-Ethanol Synthesis. [Link\[1\]\[2\]\[3\]](#)

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